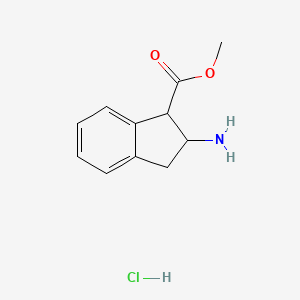

methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an amino group, a carboxylate ester, and a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and a carboxylic acid derivative.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is primarily studied for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets:

- Antidepressant Activity : Initial studies have indicated that this compound may exhibit antidepressant-like effects due to its ability to modulate neurotransmitter systems. Research suggests that compounds with similar structures can influence serotonin and norepinephrine levels, which are critical in mood regulation.

- Anti-inflammatory Properties : The compound's ability to inhibit certain inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may protect neuronal cells from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals:

- Building Block for Complex Molecules : Due to its unique structure, it can be utilized as a building block in the synthesis of more complex indene derivatives. These derivatives often possess enhanced biological activities.

- Chiral Synthesis : The presence of diastereomers allows for the exploration of chiral synthesis techniques, which are crucial in developing enantiomerically pure compounds for pharmaceutical applications.

Research Tool

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is also employed as a research tool in various scientific investigations:

- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving nucleophilic substitutions and cyclization reactions due to its reactive functional groups.

- Bioassays : It is used in bioassays to evaluate the pharmacological effects of new drug candidates, providing insights into their efficacy and safety profiles.

Case Study 1: Antidepressant Activity

A recent study investigated the antidepressant-like effects of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride in animal models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting potential as a novel antidepressant agent.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes, highlighting its potential role in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites . These interactions can modulate biological pathways and exert therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

Methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a compound with notable biological activities and potential therapeutic applications. This article explores its biological properties, including pharmacological effects, toxicity, and relevant research findings.

- CAS Number : 199330-64-8

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Physical Form : White to yellow solid

- Melting Point : Not specified

- Storage Conditions : Inert atmosphere, room temperature

Pharmacological Effects

-

Receptor Interaction :

- The compound has been studied for its interaction with discoidin domain receptor 1 (DDR1), which is involved in various cellular processes including cell adhesion and migration. A series of derivatives based on this compound showed selective inhibition of DDR1, suggesting potential applications in cancer therapy .

- Anticancer Potential :

- Neuroprotective Effects :

Toxicity and Safety

The compound is classified as irritating to the eyes, respiratory system, and skin. Inhalation can cause respiratory tract irritation, while ingestion may lead to gastrointestinal disturbances such as nausea and vomiting. Long-term exposure could result in delayed pulmonary edema .

Case Studies

Several studies have investigated the biological activity of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride:

- Cytotoxicity Assays :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The results indicated a dose-dependent response with IC50 values ranging from 5 to 20 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

- Mechanistic Studies :

- Mechanistic investigations revealed that the compound induces apoptosis through the intrinsic pathway, activating caspases and leading to DNA fragmentation.

Propriétés

IUPAC Name |

methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-10H,6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUWIPFNNGDRMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CC2=CC=CC=C12)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.